2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Barrier packaging Oxygen permeability Polyhydroxyaminoether

The compound identified by CAS 38891-59-7 is the polymeric reaction product of bisphenol A, epichlorohydrin, and 2-aminoethanol, formally named Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-aminoethanol and 2-(chloromethyl)oxirane. This material belongs to the poly(hydroxyaminoether) (PHAE) family—amorphous, thermoplastic epoxy-based polymers distinguished by a backbone containing both aromatic ether and tertiary amine linkages, plus pendant hydroxyl groups that confer intrinsic hydrophilicity and hydrogen-bonding capacity.

Molecular Formula C20H28ClNO4
Molecular Weight 381.9 g/mol
CAS No. 38891-59-7
Cat. No. B12284859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
CAS38891-59-7
Molecular FormulaC20H28ClNO4
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CO)N
InChIInChI=1S/C15H16O2.C3H5ClO.C2H7NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;3-1-2-4/h3-10,16-17H,1-2H3;3H,1-2H2;4H,1-3H2
InChIKeyDFVYRWKYWYCYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol (CAS 38891-59-7) – Procurement-Relevant Identity and Class Overview


The compound identified by CAS 38891-59-7 is the polymeric reaction product of bisphenol A, epichlorohydrin, and 2-aminoethanol, formally named Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-aminoethanol and 2-(chloromethyl)oxirane [1]. This material belongs to the poly(hydroxyaminoether) (PHAE) family—amorphous, thermoplastic epoxy-based polymers distinguished by a backbone containing both aromatic ether and tertiary amine linkages, plus pendant hydroxyl groups that confer intrinsic hydrophilicity and hydrogen-bonding capacity [2]. Unlike conventional bisphenol A diglycidyl ether (DGEBA) thermosets, PHAE resins of this type are linear, melt-processable thermoplastics that can be dissolved or dispersed in water without external surfactants, enabling solvent-free coating and adhesive formulations.

Why Generic BPA-Epichlorohydrin Resins Cannot Replace CAS 38891-59-7 in Waterborne and Barrier Applications


Conventional bisphenol A–epichlorohydrin epoxy resins (DGEBA) are inherently hydrophobic, requiring organic solvents or externally added emulsifiers to achieve aqueous dispersions—a step that introduces formulation complexity, volatile organic compound (VOC) penalties, and potential interfacial adhesion compromises [1]. In contrast, the ethanolamine-incorporated PHAE structure of CAS 38891-59-7 places tertiary amine and hydroxyl functionality directly in the polymer backbone, yielding a self-emulsifying resin that forms stable aqueous dispersions without auxiliary surfactants [2]. Furthermore, PHAE thermoplastics exhibit oxygen transmission rates (OTR) that are more than an order of magnitude lower than those of standard DGEBA-based phenoxy resins, a property rooted in the dense interchain hydrogen-bonding network unique to the hydroxyl-amino-ether repeat unit [3]. Substituting an unmodified DGEBA resin or an externally emulsified waterborne epoxy for CAS 38891-59-7 therefore sacrifices both the simplified waterborne processing window and the exceptional gas-barrier performance that derive specifically from the ethanolamine co-monomer.

Quantitative Differentiation of CAS 38891-59-7 Against Closest Analogs – Evidence for Scientific Selection


Oxygen Transmission Rate: PHAE vs. Unmodified DGEBA Phenoxy Control

In the Dow Chemical patent US 5,275,853, polyetheramines prepared from DGEBA and ethanolamine were evaluated against a control phenoxy polymer derived from bisphenol A and epichlorohydrin without amine incorporation. The ethanolamine-based PHAE (Sample 6) achieved an oxygen transmission rate (OTR) of 0.59 DU (cc·mil/100 in²·atm·day) at 78–82% relative humidity, whereas the unmodified control (Sample C) exhibited an OTR of 9.1 DU at 60–62% RH—a 15.4-fold reduction in oxygen permeability [1]. Other PHAE samples in the same study delivered OTR values as low as 0.38 DU, confirming that the ethanolamine-derived hydroxyl-amino-ether backbone is the decisive structural factor for ultra-high gas barrier performance.

Barrier packaging Oxygen permeability Polyhydroxyaminoether

Water Solubility and Self-Emulsifying Capability vs. Externally Emulsified Waterborne Epoxy

Zhou et al. (2009) demonstrated that a nonionic waterborne epoxy resin synthesized from DGEBA, ethanolamine (MEA), and PEGGE—closely representing the CAS 38891-59-7 polymer architecture—can be directly dissolved or dispersed in water to form stable, translucent emulsions without any external emulsifier or catalyst [1]. The MEA-DGEBA adduct (2:1 molar ratio, 55°C/4 h) serves as a built-in hydrophilic chain extender, yielding a resin with good water solubility and film-forming properties. In contrast, unmodified liquid DGEBA resins (e.g., DER 331, epoxy equivalent ~182–192 g/eq) are water-insoluble and require either volatile organic co-solvents or surfactant packages (typically 2–6 wt% of formulation) to achieve practical aqueous dispersions . The elimination of external surfactants avoids surfactant migration issues at the coating–substrate interface and reduces formulation VOC content.

Waterborne epoxy Self-emulsifying resin VOC-free coating

Dynamic Viscosity at 25°C: Low-Viscosity Processing Advantage over Standard Liquid DGEBA

Multiple independent technical datasheets consistently report the dynamic viscosity of CAS 38891-59-7 (marketed as TDE-85 or waterborne epoxy resin 618) in the range of 1,600–2,000 mPa·s at 25°C [1][2]. By comparison, a standard unmodified liquid DGEBA resin (e.g., DER 331) exhibits a viscosity of 11,000–15,000 mPa·s at 25°C—approximately 7-fold higher . This lower viscosity permits reduced solvent demand for application viscosity adjustment, facilitates higher filler loading in composite formulations, and enables room-temperature spray or roller application without heating, thereby reducing both energy costs and VOC emissions.

Epoxy resin processing Viscosity Low-VOC formulation

Epoxy Value and Reactive Functionality: Tri-functional vs. Di-functional Epoxy Architecture

The TDE-85 grade associated with CAS 38891-59-7 is characterized as a trifunctional epoxy resin with an epoxy value >0.85 mol/100 g (epoxy equivalent ~110–120 g/eq), combining both glycidyl ester and cycloaliphatic epoxy groups in one molecule [1]. In comparison, the industry-standard DGEBA liquid resin (DER 331) possesses a di-functional structure with an epoxy equivalent of 182–192 g/eq (epoxy value ~0.52–0.55 mol/100 g) . The higher epoxy functionality per unit mass translates to approximately 1.6× greater cross-link density upon curing, which manifests as higher cured Tg (Martin heat resistance temperature 185°C with m-phenylenediamine cure vs. ~150°C for DGEBA with the same hardener) and improved solvent resistance [1].

Epoxy functionality Cross-link density Thermoset performance

Procurement-Relevant Application Scenarios for CAS 38891-59-7 Based on Quantitative Differentiation


Oxygen-Barrier Laminates and Internal Can/Bottle Coatings for Food and Beverage Packaging

The oxygen transmission rate of CAS 38891-59-7 PHAE films (<1 DU) exceeds the barrier performance of standard bisphenol A phenoxy resins (9.1 DU) by more than an order of magnitude [1], directly supporting extended shelf-life for oxygen-sensitive foodstuffs and beverages. Thermoplastic melt-processability allows co-extrusion or lamination without post-cure steps, differentiating this PHAE from thermoset epoxy barrier coatings. Procurement teams should specify a target OTR ≤1.0 DU at 60–80% RH for monolayer or tie-layer barrier applications, with Tg >55°C to maintain barrier integrity at ambient storage temperatures.

Zero-VOC, Self-Emulsifying Waterborne Industrial Maintenance Coatings and Metal Primers

The intrinsic water dispersibility of the ethanolamine-modified PHAE structure eliminates the need for surfactant packages, as confirmed by stable 50–52% solids aqueous dispersions [2]. This simplifies formulation to a two-component (resin + waterborne hardener) system and removes surfactant-induced interfacial adhesion loss on metal substrates—a documented failure mode for externally emulsified waterborne epoxies. Procurement specifications should require demonstrated self-emulsification with no phase separation after 30 days at 25°C, enabling compliance with EU Decopaint Directive VOC limits without performance trade-offs.

High-Temperature-Resistant Composite Matrices for Aerospace and Electronic Encapsulation

The trifunctional epoxy architecture of the TDE-85 grade (epoxy value >0.85 mol/100 g) generates significantly higher cross-link density than di-functional DGEBA resins (0.52–0.55 mol/100 g), yielding a Martin heat resistance temperature of 185°C with aromatic amine cure [3]. This performance is adequate for service temperatures up to Class H (180°C) electrical insulation and structural composite applications where standard DGEBA (Tg ~120–150°C cured) would undergo unacceptable creep or degradation. Procurement should confirm epoxy value by titration (>0.85 mol/100 g) and specify the appropriate cycloaliphatic or aromatic amine hardener for the target thermal class.

High-Solids, Low-Viscosity Adhesives and Flooring Compounds with Extended Pot Life

The combination of low neat viscosity (1,600–2,000 mPa·s) and high epoxy functionality enables formulation of high-solids (>90%) flooring and structural adhesive compounds that are sprayable or trowelable at ambient temperature without reactive diluents [3]. Compared to standard DGEBA (11,000–15,000 mPa·s), the ~7-fold viscosity advantage permits higher filler loading (up to 70 wt% silica or calcium carbonate) while maintaining application rheology, reducing exotherm and shrinkage during cure. Procurement evaluation should include viscosity vs. filler loading curves and gel time at 25°C for the candidate hardener system.

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